4H-Oxazol-5-one, 4-anthracen-9-ylmethylene-2-phenyl-
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Overview
Description
4-(Anthracen-9-ylmethylene)-2-phenyloxazol-5(4H)-one is a complex organic compound that features an anthracene moiety linked to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Anthracen-9-ylmethylene)-2-phenyloxazol-5(4H)-one typically involves a condensation reaction between anthracene-9-carbaldehyde and 2-phenyloxazole-5(4H)-one. The reaction is usually catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Anthracen-9-ylmethylene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
4-(Anthracen-9-ylmethylene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its strong fluorescence properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-(Anthracen-9-ylmethylene)-2-phenyloxazol-5(4H)-one is primarily related to its ability to interact with biological molecules through π-π stacking interactions and hydrogen bonding. These interactions can disrupt cellular processes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
4-(Anthracen-9-ylmethylene)-2-phenyloxazol-5(4H)-one is unique due to the presence of both an anthracene moiety and an oxazole ring, which confer distinct electronic and photophysical properties. This makes it particularly useful in applications requiring strong fluorescence and stability .
Properties
Molecular Formula |
C24H15NO2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(4Z)-4-(anthracen-9-ylmethylidene)-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C24H15NO2/c26-24-22(25-23(27-24)16-8-2-1-3-9-16)15-21-19-12-6-4-10-17(19)14-18-11-5-7-13-20(18)21/h1-15H/b22-15- |
InChI Key |
AROMXMLHLSEAAI-JCMHNJIXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=C4C=CC=CC4=CC5=CC=CC=C53)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)O2 |
Origin of Product |
United States |
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